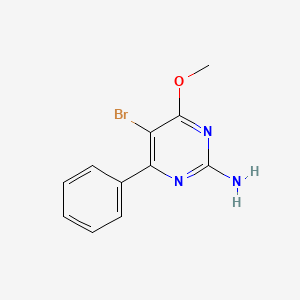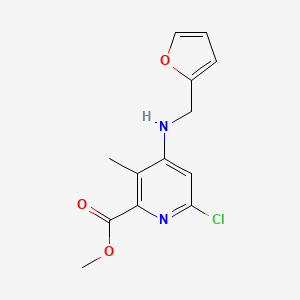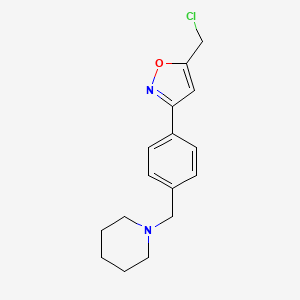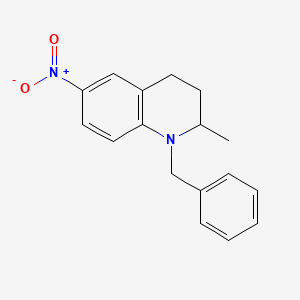
N-Benzyl-2-methyl-6-nitro-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with a molecular formula of C₁₇H₁₈N₂O₂. This compound is part of the tetrahydroquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
The synthesis of 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where phenylethylamine and an aldehyde react in the presence of an acid catalyst to form the tetrahydroquinoline core . The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including Friedel-Crafts acylation and subsequent reduction steps .
Análisis De Reacciones Químicas
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in oxidative stress pathways, contributing to its neuroprotective and anti-inflammatory activities .
Comparación Con Compuestos Similares
1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline can be compared with other tetrahydroquinoline derivatives such as:
1-Benzyl-2-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
6-Nitro-1,2,3,4-tetrahydroquinoline: Lacks the benzyl group, affecting its lipophilicity and interaction with biological targets.
1-Benzyl-6-nitro-1,2,3,4-tetrahydroquinoline: Similar structure but without the methyl group, leading to variations in its pharmacokinetic properties.
The unique combination of the benzyl, methyl, and nitro groups in 1-Benzyl-2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C17H18N2O2 |
|---|---|
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
1-benzyl-2-methyl-6-nitro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C17H18N2O2/c1-13-7-8-15-11-16(19(20)21)9-10-17(15)18(13)12-14-5-3-2-4-6-14/h2-6,9-11,13H,7-8,12H2,1H3 |
Clave InChI |
IACLOMHQZNQIIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C(N1CC3=CC=CC=C3)C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


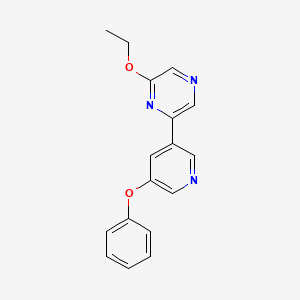
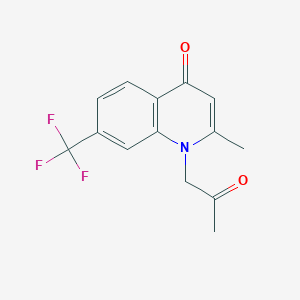


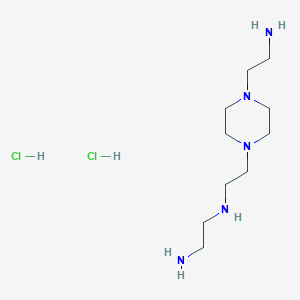

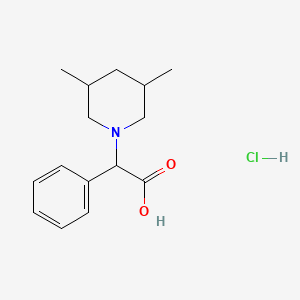
![4-Chloro-3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11841596.png)
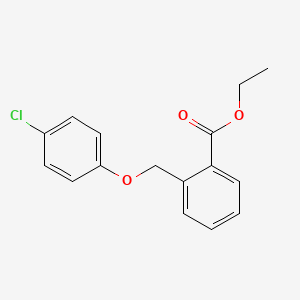
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
